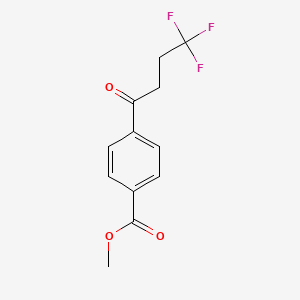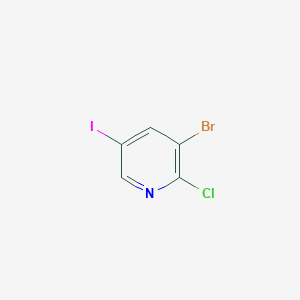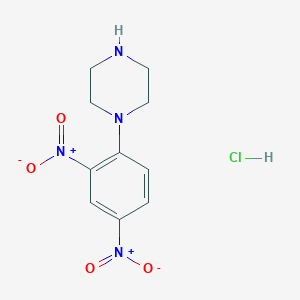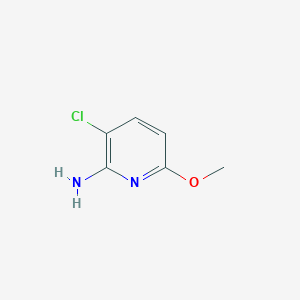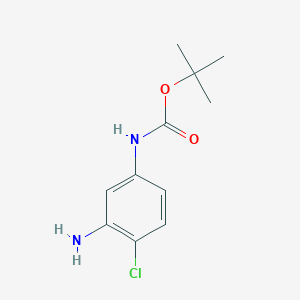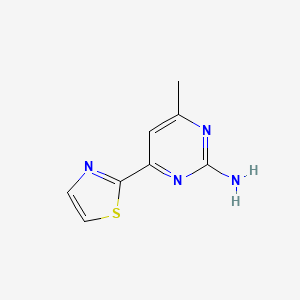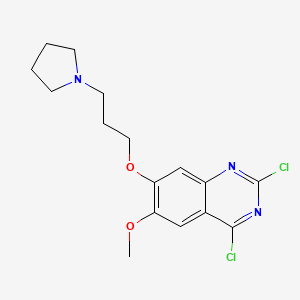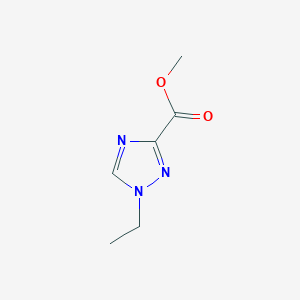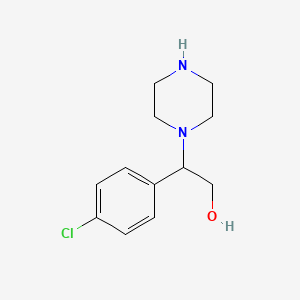
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol, more commonly known as Chloropiperazine (CPZ) is a cyclic amine derivative that has been extensively studied in the field of medicinal chemistry. It is a synthetic compound, created through the condensation of 4-chlorophenol with piperazine. CPZ is a versatile compound, with a variety of applications in the field of medicinal chemistry. It has been used as an intermediate for the synthesis of pharmaceuticals and other compounds, as well as for the production of fluorinated molecular probes for biological research.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Applications
- Antitumor Activities : Certain derivatives of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol exhibited potent antiproliferative properties against breast cancer cells, showing promise as potential cancer therapies (Yurttaş et al., 2014).
- Antitumor and Antituberculosis Effects : Some derivatives of this compound demonstrated significant anticancer and antituberculosis activities, offering potential for multi-targeted therapeutic applications (Mallikarjuna et al., 2014).
Antimicrobial Applications
- Antifungal and Antibacterial Properties : Quinazoline derivatives of the compound showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas, indicating its potential in combating microbial infections (Kale & Durgade, 2017).
- Antibacterial, Antifungal, and Cytotoxic Activities : Azole-containing piperazine derivatives of the compound exhibited moderate to significant antibacterial and antifungal activities, along with cytotoxic effects against certain cell lines (Gan et al., 2010).
Molecular Synthesis and Characterization
- Synthesis and Characterization : Various studies have focused on the synthesis and structural characterization of 2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol and its derivatives, laying the groundwork for further pharmaceutical applications (Jin-peng, 2013).
Biological Activity and Pharmacological Studies
- Allosteric Enhancers of A1 Adenosine Receptor : Some derivatives were identified as potent allosteric enhancers of the A1 adenosine receptor, which can have implications in various neurological disorders (Romagnoli et al., 2008).
- Potential Antipsychotics : Derivatives of this compound have been evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-piperazin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-16)15-7-5-14-6-8-15/h1-4,12,14,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLRKTCRHHWKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



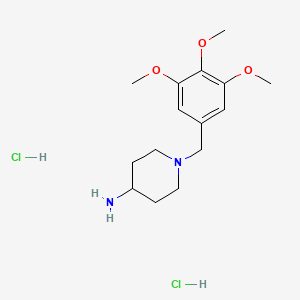
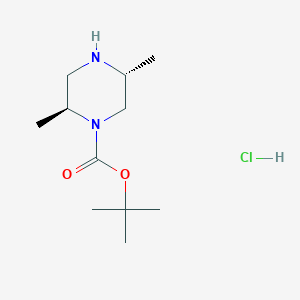
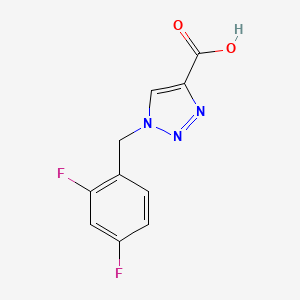
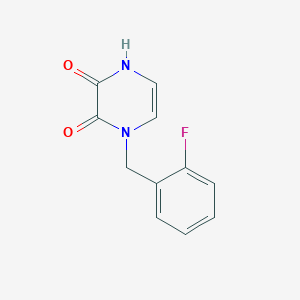
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)
